Cilomilast-d9

Overview

Description

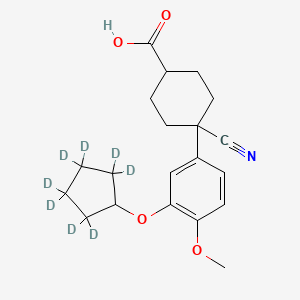

Cilomilast-d9, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₁₆D₉NO₄ and its molecular weight is 352.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Cilomilast-d9 primarily targets the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . These targets are isoenzymes that predominate in pro-inflammatory and immune cells .

Mode of Action

This compound shows high selectivity for cAMP-specific phosphodiesterase 4, an isoenzyme that predominates in pro-inflammatory and immune cells . It is 10-fold more selective for phosphodiesterase 4D than for phosphodiesterase 4A, -B or -C . In vitro, this compound suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and Chronic Obstructive Pulmonary Disease (COPD) .

Biochemical Pathways

This compound affects the biochemical pathways by increasing intracellular cyclic adenosine-3’,5’-monophosphate (cAMP) through inhibition of phosphodiesterase (PDE) IV . This principal PDE isoenzyme is within pro-inflammatory cells, including eosinophils, mast cells, macrophages, lymphocytes, neutrophils, and epithelial cells . PDE IV inhibition also has other effects, including relaxation of airway smooth muscle, suppression of smooth muscle mitogenesis, and modulation of excitatory activity in pulmonary nerves .

Pharmacokinetics

This compound is completely absorbed following oral administration and has negligible first-pass metabolism . It exhibits linear pharmacokinetics, with low between-subject variability . This compound is highly protein-bound (99.4%), but this binding is concentration-independent at clinically relevant doses . It has a small volume of distribution at steady state (17L) . Plasma clearance (approximately 2 L/h) is almost entirely metabolic, through multiple parallel pathways . Its terminal elimination half-life is approximately 6.5 hours and steady state is rapidly achieved with twice-daily administration .

Result of Action

This compound has been shown to exert potent anti-inflammatory effects both in vitro and in vivo . It significantly reduces the release of tumor necrosis factor-alpha (TNF-α) and granulocyte-macrophage colony-stimulating factor (GM-CSF) by bronchial epithelial cells and sputum cells .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other drugs. For example, concurrent administration with erythromycin was associated with an increased incidence of gastrointestinal adverse events . Furthermore, the concentrations of unbound this compound increased with declining renal or hepatic function .

Biochemical Analysis

Biochemical Properties

Cilomilast-d9 plays a significant role in biochemical reactions by inhibiting the enzyme phosphodiesterase-4 (PDE4). This enzyme is responsible for breaking down cyclic adenosine monophosphate (cAMP), a molecule that regulates various cellular functions. By inhibiting PDE4, this compound increases the levels of cAMP within cells, leading to a reduction in inflammation. This compound interacts with several biomolecules, including cAMP-specific PDE4 isoenzymes such as PDE4D, PDE4A, PDE4B, and PDE4C . These interactions result in the suppression of pro-inflammatory and immune cell activities, which are crucial in the pathogenesis of asthma and COPD .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In airway cells of patients with COPD, this compound inhibits the release of neutrophil chemoattractants such as tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and granulocyte-macrophage colony-stimulating factor (GM-CSF) . This inhibition reduces neutrophil chemotaxis and inflammation, thereby improving lung function. Additionally, this compound affects neutrophils by inhibiting superoxide anion production and mitigating calcium mobilization .

Molecular Mechanism

The molecular mechanism of this compound involves its high selectivity for cAMP-specific PDE4 isoenzymes. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased intracellular cAMP levels . This elevation in cAMP suppresses the activity of pro-inflammatory and immune cells, thereby exerting potent anti-inflammatory effects both in vitro and in vivo . This compound also interacts with other biomolecules, such as phosphatidylcholine-rich niosomes, to enhance pulmonary delivery and reduce adverse effects on the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is completely absorbed following oral administration and exhibits linear pharmacokinetics . It has a terminal elimination half-life of approximately 6.5 hours and achieves steady state rapidly with twice-daily administration . Over time, this compound reduces tissue cells central to the inflammatory process, such as macrophages and CD8+ lymphocytes, in patients with stable COPD . Long-term effects include improved lung function and reduced inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice with bleomycin-induced pulmonary fibrosis, this compound significantly reduced the total number of alveolar inflammatory cells at early fibrosis stages . Higher doses of this compound improved lung function and reduced fibrosis degree at later stages . Excessive doses may lead to adverse effects, such as gastrointestinal disturbances, as observed in clinical studies .

Metabolic Pathways

This compound is involved in multiple metabolic pathways. It is completely absorbed following oral administration and undergoes negligible first-pass metabolism . The primary metabolic pathway involves the action of cytochrome P450 2C8, which forms the most abundant metabolite with less than 10% of the activity of the parent molecule . This compound’s metabolism is almost entirely metabolic, with plasma clearance occurring through multiple parallel pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound (99.4%) and has a small volume of distribution at steady state . This compound’s transport is influenced by its interaction with phosphatidylcholine-rich niosomes, which enhance pulmonary delivery and reduce brain uptake . This selective distribution improves the therapeutic index and reduces adverse effects on the nervous system .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. In lacrimal gland acinar cells, this compound enhances the apical secretion of various secretory proteins after sustained exposure . It also changes the subcellular localization of rab3D, secretory component, and β-hexosaminidase, indicating the presence of secretory activity . These changes in localization are comparable to those observed with carbachol stimulation, suggesting that this compound may be a good candidate for treating conditions like dry eyes .

Biological Activity

Cilomilast-d9, a derivative of cilomilast, is a potent phosphodiesterase 4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications, particularly in chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and implications for clinical use.

This compound functions primarily as an inhibitor of PDE4, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular levels of cAMP, leading to the following biological effects:

- Anti-inflammatory Activity : Elevated cAMP levels suppress the activation and recruitment of pro-inflammatory cells, including neutrophils and macrophages. This results in decreased production of inflammatory cytokines such as TNF-α and IL-1β .

- Bronchodilation : The compound promotes relaxation of airway smooth muscle, contributing to improved airflow in patients with COPD .

- Osteogenic Effects : this compound has been shown to enhance alkaline phosphatase (ALP) expression in mesenchymal stem cells (MSCs), indicating potential applications in bone formation and repair .

Preclinical Studies

- Animal Models : In studies involving C57BL/6 mice, this compound was administered topically to evaluate its effects on dry eye disease. Results indicated a significant reduction in the expression of TNF-α and IL-1α in treated corneas compared to controls .

- MSC Differentiation : Research demonstrated that this compound enhances osteoblast differentiation when combined with bone morphogenetic protein-2 (BMP-2), suggesting its role in promoting bone health .

Clinical Trials

A pivotal clinical trial assessed the efficacy of cilomilast in COPD patients. Key findings included:

- Pulmonary Function Improvement : Patients receiving cilomilast showed an average increase in FEV1 (forced expiratory volume in one second) by 10 mL compared to a decrease of 30 mL in the placebo group over 24 weeks (p = 0.002) .

- Reduction in Exacerbations : The incidence rate of COPD exacerbations was significantly lower in the cilomilast group (74% exacerbation-free) compared to the placebo group (62%) at 24 weeks (p = 0.008) .

- Quality of Life : Improvements were noted in health status as measured by the St. George's Respiratory Questionnaire, with a mean difference of 4.1 units favoring cilomilast treatment (p = 0.001) .

Comparative Analysis with Other PDE4 Inhibitors

This compound's potency can be compared to other PDE4 inhibitors like roflumilast and tanimilast:

| Compound | IC50 (nM) | Selectivity for PDE4 | Clinical Use |

|---|---|---|---|

| This compound | Not specified | High | COPD |

| Roflumilast | ~0.87 | Moderate | COPD |

| Tanimilast | ~0.026 | Very high | COPD, asthma |

Tanimilast has been noted for its superior potency compared to cilomilast, indicating potential advantages in specific therapeutic contexts .

Scientific Research Applications

Pharmacological Properties

Cilomilast-d9 exhibits several important pharmacological characteristics:

- Mechanism of Action : this compound selectively inhibits PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By increasing cAMP levels, this compound promotes smooth muscle relaxation and reduces inflammation, making it a potential candidate for managing respiratory diseases .

- Selectivity : this compound shows a 10-fold higher selectivity for the PDE4D subtype compared to other PDE4 subtypes (A, B, C). This selectivity is critical as PDE4D is predominantly found in pro-inflammatory and immune cells.

- Absorption and Metabolism : The compound is completely absorbed upon oral administration with negligible first-pass metabolism, enhancing its bioavailability.

Chronic Obstructive Pulmonary Disease (COPD)

This compound has been primarily studied in the context of COPD. Clinical trials have demonstrated that cilomilast significantly improves lung function and quality of life in patients suffering from this condition.

- Efficacy Studies : In a series of clinical trials, cilomilast was shown to enhance forced expiratory volume in one second (FEV1) and reduce the frequency of COPD exacerbations. For instance, one study reported a 40 mL improvement in FEV1 compared to placebo over 24 weeks .

- Quality of Life Improvements : Patients receiving cilomilast reported significant improvements in their health status as measured by the St. George's Respiratory Questionnaire (SGRQ), with a notable reduction in total scores compared to those on placebo .

Asthma Management

This compound has also been investigated for its potential use in asthma management. Its anti-inflammatory properties may help control asthma symptoms and reduce exacerbation rates.

- Research Findings : Preclinical studies suggest that cilomilast can suppress the activity of various pro-inflammatory cells implicated in asthma pathogenesis. This action may lead to better asthma control and fewer hospitalizations due to exacerbations .

Case Studies and Clinical Trials

A comprehensive review of clinical trials involving cilomilast reveals mixed outcomes, particularly concerning its safety profile. While some studies reported significant benefits, others indicated adverse effects that hindered its market approval.

| Study | Duration | Treatment | Key Findings |

|---|---|---|---|

| Phase II Trial | 24 weeks | Cilomilast 15 mg bid vs. placebo | Improved FEV1 by 40 mL; reduced SGRQ score by 4.1 U |

| Phase III Studies | Various | Cilomilast vs. placebo | Significant reduction in exacerbation rates; safety concerns noted |

| Long-term Efficacy Study | 6 months | Cilomilast | Sustained improvement in lung function; adverse events primarily gastrointestinal |

Properties

IUPAC Name |

4-cyano-4-[4-methoxy-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBUZOUXXHZCFB-UDCOFZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.